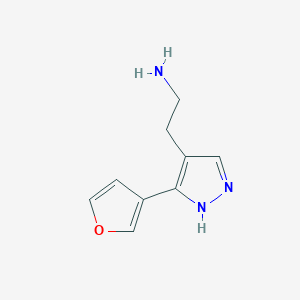

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMNZXXJDBRQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, a compound featuring both furan and pyrazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors under acidic or basic conditions to form the furan and pyrazole rings. The final coupling step utilizes an ethan-1-amine linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds in the pyrazole class. For instance, derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The potential of this compound as an antimicrobial agent is promising, given the structural similarities to these effective derivatives.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells. IC50 values for related compounds ranged from 0.16 to 11 μM . This suggests that this compound may also possess anticancer properties worth investigating.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The dual-ring structure allows for π–π stacking interactions and hydrogen bonding, which can modulate target activity . The flexibility provided by the ethan-1-amino linker enables the compound to adopt various conformations suitable for binding to different biological targets.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(furan-3-yl)ethan-1-amines | Lacks pyrazole ring | Limited activity |

| 2-(5-methylpyrazol)ethan-amines | Similar structure | Moderate cytotoxicity |

This table illustrates that the presence of both furan and pyrazole rings in 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amines may enhance its biological activity compared to structurally similar compounds.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

- Anticancer Activity : A study investigated a series of pyrazole chalcones, revealing consistent toxicity toward cancer cell lines with IC50 values around 13 μM .

- Antibacterial Efficacy : Another study reported that specific pyrazole derivatives exhibited high antibacterial activity against E. coli and S. aureus, indicating strong potential for further development as antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds containing both furan and pyrazole moieties exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The dual-ring structure allows for enhanced interaction with biological targets, making it a promising candidate for drug development aimed at treating infections or inflammatory diseases.

Neurological Disorders

The compound has been explored as a lead candidate for the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with specific receptors in the central nervous system positions it as a potential therapeutic agent for conditions such as depression and anxiety .

Cancer Research

Studies have shown that derivatives of this compound can inhibit tumor growth, suggesting its utility in cancer therapy. The furan-pyrazole combination may enhance the selectivity and efficacy of anticancer agents .

Agricultural Applications

Agrochemicals

The unique chemical properties of this compound have led to its investigation in agrochemical formulations. Its potential use as a pesticide or herbicide is being explored due to its biological activity against various pests and pathogens that affect crops.

Materials Science

Development of New Materials

In materials science, this compound is being evaluated for its electronic and optical properties. Its unique structure allows it to be used as a building block for synthesizing new materials with specific functionalities, such as organic semiconductors or sensors .

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules. Its reactivity can be harnessed in various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists .

-

Antimicrobial Activity Study

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The results indicated that modifications to the pyrazole ring could enhance efficacy while reducing toxicity. -

Neuropharmacological Evaluation

In preclinical trials, the compound was tested for its effects on anxiety-like behaviors in animal models. Results showed that it significantly reduced anxiety levels compared to control groups, indicating its potential as an anxiolytic agent . -

Agrochemical Formulation Development

Research into the use of this compound in agrochemicals revealed promising results in controlling pest populations while maintaining crop safety. Field trials showed effective pest management with minimal environmental impact .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine with structurally related pyrazole derivatives:

*Calculated molecular weight based on formula C₉H₁₁N₃O.

Key Observations :

Substituent Effects: Furan vs. Positional Isomerism: The furan-3-yl substituent (target compound) likely exhibits distinct electronic effects compared to furan-2-yl derivatives (e.g., 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine in ), altering dipole interactions.

Physical Properties: The ethylamine side chain in the target compound improves aqueous solubility relative to non-polar analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (). Parent pyrazole amines (e.g., 2-(1H-pyrazol-4-yl)ethan-1-amine) show higher melting points (173°C vs. N/A for furan derivatives), suggesting stronger crystalline packing in simpler structures .

Preparation Methods

Multi-Component Condensation Approach

One of the most effective and reported methods for synthesizing pyrazole-furan derivatives involves a multi-component reaction (MCR) between pyrazole aldehydes, pyruvic acid, and aromatic amines or aminoalkyl compounds. This approach is adaptable to the synthesis of compounds structurally related to 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine.

Reaction Scheme : The key step involves condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and an appropriate amine (which can be an ethanamine derivative) in acetic acid under reflux conditions. This leads to the formation of pyrazolo-furanone intermediates which can be further modified to obtain the target ethanamine derivative.

Mechanistic Pathways : Two main routes have been proposed:

- Route A: Formation of arylidene pyruvic acid intermediate followed by imine formation with the amine and cyclization to the furanone.

- Route B: Initial imine formation between the amine and pyruvic acid, followed by cyclization with the pyrazole aldehyde.

Reaction Conditions : Typically, the reaction is carried out in boiling acetic acid for 10–40 minutes, with equimolar amounts of reactants, yielding the heterocyclic product in 68–83% yield.

Characterization : The products are confirmed by IR (noting NH and carbonyl peaks), ^1H NMR (signals for furanone protons and pyrazole CH), ^13C NMR (carbonyl and aromatic carbons), mass spectrometry, and elemental analysis.

| Parameter | Details |

|---|---|

| Starting materials | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, ethanamine derivative |

| Solvent | Acetic acid |

| Temperature | Reflux (~118 °C) |

| Reaction time | 10–40 minutes |

| Yield | 68–83% |

| Product characterization | IR, ^1H NMR, ^13C NMR, MS, elemental analysis |

Reference: Multi-component synthesis of pyrazolo-furan derivatives with biological activity, including antiviral properties

Stepwise Synthesis via Pyrazole Intermediates

Another preparation strategy involves the synthesis of pyrazole intermediates bearing furan substituents, followed by functional group transformations to introduce the ethanamine side chain.

Pyrazole Formation : Starting from furan-substituted hydrazine derivatives, pyrazoles are constructed via cyclization with β-dicarbonyl compounds or α-haloketones.

Functionalization : The pyrazole ring bearing the furan moiety is then reacted with haloalkylamines or via reductive amination to introduce the ethan-1-amine side chain at the 4-position of the pyrazole.

Reaction Example : Reaction of 5-(furan-2-yl)-3-substituted-4,5-dihydro-1H-pyrazole derivatives with ethyl 2-chloroacetate or similar electrophiles in the presence of a base (e.g., triethylamine) followed by hydrazine hydrate treatment to yield amino-substituted pyrazoles.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrazole ring formation | Hydrazine + α-haloketones | Furan-substituted pyrazole |

| Alkylation | Ethyl 2-chloroacetate + base | Alkylated pyrazole intermediate |

| Amination | Hydrazine hydrate | Amino-substituted pyrazole derivative |

Reference: Synthesis of furan-substituted pyrazole derivatives via alkylation and hydrazine treatment

Cyclization and Functional Group Transformation

Further elaboration of the pyrazole-furan skeleton to incorporate ethanamine functionality can be achieved through cyclization reactions involving thiosemicarbazides and subsequent ring transformations.

Example Reaction : Reaction of pyrazole-carbothioamides with chloro-substituted ketoesters in ethanol with triethylamine produces thiazole-fused pyrazole derivatives, which upon hydrazine treatment yield carbohydrazides. These intermediates can be converted to amino derivatives through selective reductions or substitution reactions.

Utility : This method allows for the introduction of diverse substituents on the pyrazole and furan rings while installing aminoalkyl chains.

Reference: Functionalization of pyrazole derivatives through carbothioamide intermediates and hydrazine treatment

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multi-component condensation | Pyrazole aldehyde, pyruvic acid, ethanamine | Reflux in acetic acid, 10–40 min | 68–83 | Direct route to pyrazolo-furanone derivatives |

| Stepwise alkylation and amination | Furan-substituted pyrazole, ethyl 2-chloroacetate, hydrazine hydrate | Ethanol, base, reflux | Moderate | Allows selective introduction of ethanamine |

| Cyclization via carbothioamide | Pyrazole-carbothioamide, chloro-ketoesters, hydrazine | Ethanol, triethylamine | Variable | Enables complex fused ring systems and amino groups |

Research Findings and Analytical Data

Spectroscopic Characterization : IR spectra consistently show NH stretching around 3370–3395 cm⁻¹ and carbonyl stretching between 1684–1751 cm⁻¹. ^1H NMR spectra reveal characteristic signals for furan and pyrazole protons and exchangeable NH protons. ^13C NMR confirms carbonyl carbon resonances and aromatic carbons.

Yields and Purity : The multi-component method provides relatively high yields with straightforward purification by crystallization. Stepwise methods may require chromatographic purification but offer flexibility in structural modifications.

Biological Relevance : Some derivatives prepared by these methods have shown promising bioactivities, including antiviral effects against SARS-CoV-2, highlighting the importance of efficient synthetic routes.

Q & A

What are the common synthetic routes for 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a furan-substituted pyrazole precursor with an ethylamine moiety. A representative approach, adapted from copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions), includes:

- Step 1: Reacting 3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde with ethylamine via reductive amination.

- Step 2: Optimizing catalysts (e.g., CuBr for cost-effectiveness or Pd for higher efficiency) and bases (e.g., Cs₂CO₃ for improved solubility) .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.

Key Parameters for Optimization:

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | CuBr (0.1–0.5 equiv) | 17–35% yield |

| Temperature | 35–80°C | Higher temps reduce side products |

| Solvent | DMSO vs. DMF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 24–72 hours | Longer durations improve conversion |

Low yields (e.g., 17.9% in analogous syntheses ) may be addressed by microwave-assisted synthesis or switching to Pd-based catalysts.

Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Level: Basic

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography:

Example Crystallographic Data (Analogous Structures):

| Metric | Value () |

|---|---|

| R factor | 0.031 |

| wR factor | 0.079 |

| Data-to-Parameter Ratio | 17.9 |

| Temperature | 173 K |

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Level: Advanced

Methodological Answer:

Contradictions may arise from variations in:

- Assay Conditions: Check buffer pH, incubation time, and cell lines (e.g., HEK293 vs. CHO for receptor binding ).

- Compound Purity: Validate via HPLC (>95% purity) and LC-MS to exclude degradation products.

- Structural Analogues: Compare activity of derivatives (e.g., 3-(pyridin-4-yl) vs. furan-substituted variants ).

Strategies:

Dose-Response Curves: Use IC₅₀/EC₅₀ values to assess potency.

Target Selectivity Screening: Test against related kinases or GPCRs (e.g., GPR139 vs. GRK2 ).

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets.

What computational approaches are recommended for modeling the electronic properties and binding interactions of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrostatic potentials and HOMO/LUMO gaps .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains).

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability.

Validation:

- Compare computed NMR shifts (<δ 0.5 ppm deviation) with experimental data .

- Match docking poses with crystallographic ligand coordinates (e.g., PDB: 4QPL) .

What challenges arise in the X-ray crystallographic refinement of this compound, and how can SHELXL parameters be adjusted to improve data quality?

Level: Advanced

Methodological Answer:

Common Challenges:

- Disorder: Furan and pyrazole rings may exhibit rotational disorder.

- Twinning: Likely in monoclinic systems; use TWIN/BASF commands in SHELXL .

Refinement Protocol:

Data Scaling: Apply SCALE commands to correct absorption.

Hydrogen Handling: Place geometrically and refine with riding models.

Validation: Check Rint (<5%) and Flack parameter for enantiopurity.

SHELXL Tweaks:

| Parameter | Adjustment | Purpose |

|---|---|---|

| WGHT | 0.1–0.3 | Balance R factors |

| SIMU | 0.02 Ų | Restrain thermal motion |

| DELU | 0.01 Ų | Refine bond distances |

How can synthetic methodologies be adapted to introduce isotopic labeling for pharmacokinetic studies?

Level: Advanced

Methodological Answer:

- ¹³C/¹⁵N Labeling: Use isotopically enriched starting materials (e.g., ¹³C-furan-3-carboxylic acid) in pyrazole ring formation.

- Tritiation: Catalytic hydrogenation with ³H₂ gas under Pd/C catalysis.

- Purification: Confirm labeling efficiency via MS/MS and radiometric detection.

Applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.